Methyl 5-bromo-2,4-dihydroxybenzoate
Overview
Description
“Methyl 5-bromo-2,4-dihydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO4 . It has an average mass of 247.043 Da and a monoisotopic mass of 245.952759 Da . It is also known by other names such as “5-Bromo-2,4-dihydroxybenzoic acid methyl ester” and "Benzoic acid, 5-bromo-2,4-dihydroxy-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2,4-dihydroxybenzoate” consists of a benzene ring substituted with bromine, two hydroxyl groups, and a methyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
“Methyl 5-bromo-2,4-dihydroxybenzoate” has a density of 1.8±0.1 g/cm3, a boiling point of 384.1±22.0 °C at 760 mmHg, and a flash point of 186.1±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 67 Å2 .Scientific Research Applications
Supramolecular Assembly
Methyl 5-bromo-2,4-dihydroxybenzoate has been used in the construction of a supramolecular assembly through hydrogen bonding interactions . This assembly was created with 2-amino-5-bromo-3-methylpyridine (ABMP) and 2,4-dihydroxybenzoic acid (DHB) and was determined by single-crystal X-ray crystallography .
Optical Studies
The compound has been studied for its optical properties. The UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window .
Thermal Stability
The thermal property of Methyl 5-bromo-2,4-dihydroxybenzoate was determined by TG/DTA analysis, which indicates that the compound is thermally stable up to 210 °C .
Antioxidant Activity
The compound shows better scavenging activity against DPPH radical, indicating its potential as an antioxidant .
Synthesis of Mesomorphic Derivatives
Derivatives of Methyl 5-bromo-2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized . Their mesomorphic properties have been investigated .
Lanthanide Complexes
Lanthanide complexes of the prepared compounds have been obtained . Their spectral properties have been studied .
Safety and Hazards
“Methyl 5-bromo-2,4-dihydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Methyl 5-bromo-2,4-dihydroxybenzoate, like other benzoic acid derivatives, may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.24 , suggests that it may readily cross cell membranes, potentially affecting its bioavailability.
Result of Action
Similar compounds have been known to exert various biological effects, such as inhibiting melanogenesis .
properties
IUPAC Name |
methyl 5-bromo-2,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVFWDFRPKIOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661005 | |
Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98437-43-5 | |
Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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